molecular formula C18H22N2O6S B8382793 (E)-2,4,6-Trimethoxystyryl-N-(3-amino-4-methoxyphenyl)sulfonamide

(E)-2,4,6-Trimethoxystyryl-N-(3-amino-4-methoxyphenyl)sulfonamide

Cat. No. B8382793
M. Wt: 394.4 g/mol
InChI Key: OLRRWEXEHIWZJV-UHFFFAOYSA-N
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Patent
US07161031B2

Procedure details

2,4,6-trimethoxystyryl-N-(4-methoxy-3-nitrophenyl)sulfonamide (7 mmol) was dissolved in ethanol (55 mL) in a round bottomed flask. Palladium catalyst (5% Pd/C, 275 mg) was added. Hydrazine hydrate (182 mmol) was then added in one porion. The resulting misture was refluxed for 5 h and the reaction prgress was monitored by TLC. When the reaction was complete, the palladium catalyst was removed by filtration and the filtrate was poured into a beaker containing ice cold water. The solution was stirred and a solid precipitate formed. The precipitated material was separated by filtration and dried in vacuum. (m.p. 143–145; yield 48%).
Name
2,4,6-trimethoxystyryl-N-(4-methoxy-3-nitrophenyl)sulfonamide
Quantity
7 mmol
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
182 mmol
Type
reactant
Reaction Step Two
Quantity
275 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:25]=[C:24]([O:26][CH3:27])[CH:23]=[C:22]([O:28][CH3:29])[C:4]=1[CH:5]=[CH:6][S:7]([NH:10][C:11]1[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[C:13]([N+:19]([O-])=O)[CH:12]=1)(=[O:9])=[O:8].O.NN>C(O)C.[Pd]>[CH3:1][O:2][C:3]1[CH:25]=[C:24]([O:26][CH3:27])[CH:23]=[C:22]([O:28][CH3:29])[C:4]=1[CH:5]=[CH:6][S:7]([NH:10][C:11]1[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[C:13]([NH2:19])[CH:12]=1)(=[O:9])=[O:8] |f:1.2|

Inputs

Step One
Name
2,4,6-trimethoxystyryl-N-(4-methoxy-3-nitrophenyl)sulfonamide
Quantity
7 mmol
Type
reactant
Smiles
COC1=C(C=CS(=O)(=O)NC2=CC(=C(C=C2)OC)[N+](=O)[O-])C(=CC(=C1)OC)OC
Name
Quantity
55 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
182 mmol
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
275 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting misture was refluxed for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the palladium catalyst was removed by filtration
ADDITION
Type
ADDITION
Details
the filtrate was poured into a beaker
ADDITION
Type
ADDITION
Details
containing ice cold water
CUSTOM
Type
CUSTOM
Details
a solid precipitate formed
CUSTOM
Type
CUSTOM
Details
The precipitated material was separated by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuum

Outcomes

Product
Name
Type
Smiles
COC1=C(C=CS(=O)(=O)NC2=CC(=C(C=C2)OC)N)C(=CC(=C1)OC)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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